molecular formula C13H18N2OS B14332967 3H-1,3-benzoxazole-2-thione;cyclohexanamine CAS No. 110072-45-2

3H-1,3-benzoxazole-2-thione;cyclohexanamine

Cat. No.: B14332967
CAS No.: 110072-45-2
M. Wt: 250.36 g/mol
InChI Key: WVXVBXPAVFKNMH-UHFFFAOYSA-N
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Description

3H-1,3-benzoxazole-2-thione;cyclohexanamine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 3H-1,3-benzoxazole-2-thione, typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives. One common method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst . The reaction is carried out at 50°C to yield 2-substituted benzoxazoles.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve the efficiency and yield of the reactions . These methods allow for the production of benzoxazole derivatives with high purity and in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3H-1,3-benzoxazole-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.

Common Reagents and Conditions

    Oxidation: Oxidation reactions of benzoxazole derivatives can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be performed using various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3H-1,3-benzoxazole-2-thione can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3H-1,3-benzoxazole-2-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,3-benzoxazole-2-thione involves its interaction with various molecular targets and pathways. The planar structure of the benzoxazole scaffold allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions . The oxygen and nitrogen atoms in the oxazole ring can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptobenzoxazole
  • 5-Methoxybenzoxazole-2-thiol
  • 2-Aminobenzimidazole
  • 2-Methylbenzoxazole

Uniqueness

3H-1,3-benzoxazole-2-thione stands out due to its unique combination of a benzoxazole ring with a thione group, which imparts distinct chemical and biological properties. This combination enhances its antimicrobial and anticancer activities compared to other benzoxazole derivatives .

Properties

CAS No.

110072-45-2

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

3H-1,3-benzoxazole-2-thione;cyclohexanamine

InChI

InChI=1S/C7H5NOS.C6H13N/c10-7-8-5-3-1-2-4-6(5)9-7;7-6-4-2-1-3-5-6/h1-4H,(H,8,10);6H,1-5,7H2

InChI Key

WVXVBXPAVFKNMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)NC(=S)O2

Origin of Product

United States

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